2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

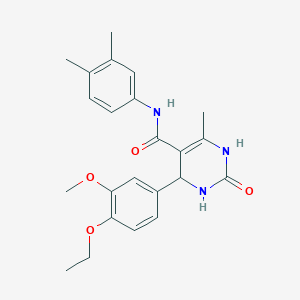

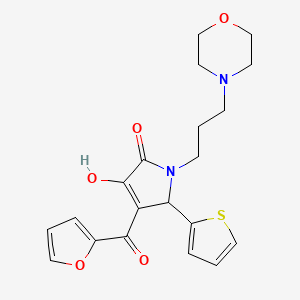

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-tetrazole-5-carboxamide, also known as TAT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TAT is a tetrazole derivative that has shown promising results in studies related to neuroscience, cancer research, and drug discovery.

Applications De Recherche Scientifique

Plant Physiology and Crop Protection

Mandipropamid, the active ingredient in this compound, has been investigated for its effects on plant health and crop protection. Researchers have explored its role in inhibiting the growth of oomycete pathogens, which cause diseases in crops such as potatoes, grapes, and cucurbits. By targeting specific enzymes involved in pathogen metabolism, mandipropamid offers a promising avenue for sustainable pest management in agriculture .

Antimicrobial Activity

The compound’s chemical structure suggests potential antimicrobial properties. Studies have examined its efficacy against bacterial and fungal pathogens. While more research is needed, mandipropamid’s unique tetrazole ring and chlorophenyl group make it an intriguing candidate for combating drug-resistant microbes .

Biochemistry and Enzyme Inhibition

Mandipropamid interacts with specific enzymes involved in lipid biosynthesis and cell membrane formation. Its inhibitory effects on these enzymes have implications for understanding lipid metabolism and membrane dynamics. Researchers have used it as a tool to dissect enzyme pathways and explore potential therapeutic targets .

Molecular Biology and Signal Transduction

The compound’s impact on plant hormones and signal transduction pathways has attracted attention. By modulating hormone responses, mandipropamid influences growth, development, and stress tolerance. Investigating its effects on gene expression and protein signaling pathways provides valuable insights into plant biology .

Pharmacological Studies

Beyond agriculture, researchers have explored mandipropamid’s pharmacological potential. Its structural similarity to other bioactive compounds suggests broader applications. Investigations into its interactions with cellular receptors, transporters, and metabolic pathways may reveal novel therapeutic uses .

Environmental Fate and Ecotoxicology

Understanding how mandipropamid behaves in the environment is crucial for risk assessment. Studies have examined its degradation, persistence, and potential impact on non-target organisms. Ecotoxicological assessments help inform regulatory decisions regarding its use in agriculture .

Santa Cruz Biotechnology. Mandipropamid (CAS 374726-62-2). Selvam, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. BMC Chemistry, 13(1), 1-12. Sivakumar, P. M., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-10.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-methoxy-N-methyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O2/c1-15(18-2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCLIJULALHSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)

![N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2674449.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)

![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)

![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)